

# Lixumistat (IM156): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-156 |           |
| Cat. No.:            | B15569871           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Lixumistat (IM156) is a novel, orally administered small molecule biguanide that has emerged as a promising therapeutic agent, particularly in the fields of oncology and fibrosis. A chemical derivative of metformin, Lixumistat distinguishes itself through its potent inhibition of mitochondrial protein complex I, a critical component of the oxidative phosphorylation (OXPHOS) pathway. This inhibition leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By targeting the metabolic reprogramming inherent in many pathological conditions, Lixumistat presents a unique mechanism of action with the potential to address significant unmet medical needs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Lixumistat.

## **Discovery and Rationale**

The discovery of Lixumistat stems from the well-established therapeutic value of the biguanide metformin in type 2 diabetes and its emerging potential in oncology. The development of Lixumistat was driven by the objective to create a more potent biguanide derivative with an optimized pharmacokinetic and safety profile for applications beyond diabetes.[1] Research has increasingly pointed to metabolic reprogramming, specifically a reliance on oxidative phosphorylation, as a key driver of resistance to cancer therapies and the progression of



fibrotic diseases.[2][3] Lixumistat was developed by ImmunoMet Therapeutics to directly target this dependency.[4]

Preclinical studies have demonstrated Lixumistat's robust in vitro and in vivo efficacy in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, and lymphoma.[2] Furthermore, its anti-fibrotic properties have been shown in preclinical models of pulmonary, peritoneal, hepatic, and renal fibrosis.[3]

### **Chemical Synthesis**

While a detailed, step-by-step synthesis protocol for Lixumistat is not publicly available, a general method for the preparation of N1-N5 substituted biguanide derivatives, the chemical class to which Lixumistat belongs, is described in patent literature. The synthesis is a two-step process:

Step 1: Formation of a Cyanoguanidine Intermediate

An amine is reacted with a cyanamide salt, such as sodium dicyanamide, in the presence of an acid to form a cyanoguanidine intermediate.

Step 2: Biguanide Formation

The cyanoguanidine intermediate is then reacted with a second amine in a suitable solvent and heated to yield the final biguanide product.

A plausible synthetic workflow for Lixumistat based on this general method is depicted below.





Click to download full resolution via product page

Caption: Plausible two-step synthesis of Lixumistat.

### **Mechanism of Action**

Lixumistat's primary mechanism of action is the inhibition of mitochondrial protein complex I (PC1), the first and rate-limiting enzyme of the electron transport chain.[5] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in the cellular AMP:ATP ratio. The elevated AMP:ATP ratio allosterically activates AMPK, a master regulator of cellular metabolism.[1]

Activated AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance. This includes the upregulation of catabolic pathways that generate ATP (such as glycolysis) and the downregulation of anabolic pathways that consume ATP (such as protein and lipid synthesis). In the context of cancer and fibrosis, this metabolic shift can lead to cell cycle arrest, apoptosis, and the inhibition of pathogenic cellular processes.[2][3]





Click to download full resolution via product page

Caption: Lixumistat signaling pathway.



## Preclinical and Clinical Data Preclinical Data

Lixumistat has demonstrated significant anti-tumor and anti-fibrotic activity in a range of preclinical models.

| Preclinical Model        | Key Findings                                                                                                           | Reference |
|--------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| In Vitro Cancer Models   | Robust activity in pancreatic, glioblastoma, gastric, and lymphoma cancer cell lines.                                  | [2]       |
| In Vivo Cancer Models    | Efficacy in various cancer xenograft models.                                                                           | [2]       |
| In Vitro Fibrosis Models | Inhibition of TGFβ-dependent fibroblast to myofibroblast activation; reduced α-SMA expression and collagen deposition. | [3]       |
| In Vivo Fibrosis Models  | Dose-dependent anti-fibrotic effects in mouse models of pulmonary, peritoneal, hepatic, and renal fibrosis.            | [3]       |

# Clinical Data: Phase 1b Study in Advanced Pancreatic Cancer (NCT05497778)

A Phase 1b clinical trial evaluated the safety and efficacy of Lixumistat in combination with gemcitabine and nab-paclitaxel in patients with advanced pancreatic cancer.

Patient Demographics and Dosing:



| Parameter                            | Value             | Reference |
|--------------------------------------|-------------------|-----------|
| Number of Patients (Dose Escalation) | 14                | [6]       |
| Lixumistat 400 mg QD                 | 8                 | [6]       |
| Lixumistat 800 mg QD                 | 6                 | [6]       |
| Recommended Phase 2 Dose (RP2D)      | 400 mg once daily | [6]       |
| Mean Age (at RP2D)                   | 66.5 ± 8 years    | [6]       |
| Female (at RP2D)                     | 63%               | [6]       |

### Efficacy at RP2D (n=8):

| Efficacy Endpoint                                | Result               | Reference |
|--------------------------------------------------|----------------------|-----------|
| Objective Partial Response<br>(PR)               | 62.5% (5 patients)   | [6]       |
| Stable Disease (SD)                              | 37.5% (3 patients)   | [6]       |
| Disease Control Rate (DCR)                       | 100%                 | [6]       |
| Estimated Median Progression-Free Survival (PFS) | 9.7 months (5.75-NA) | [6]       |
| Estimated Median Overall<br>Survival (OS)        | 18 months (8.5-NA)   | [6]       |

### Safety and Tolerability:



| Adverse Event                                 | Details                                                     | Reference |
|-----------------------------------------------|-------------------------------------------------------------|-----------|
| Dose-Limiting Toxicities (DLTs) at 800 mg     | Grade 3 diarrhea and Grade 3 fatigue (2 patients)           | [7]       |
| DLTs at 400 mg                                | None observed                                               | [7]       |
| Most Common Lixumistat-<br>Related Toxicities | Grade 1/2 nausea/vomiting, skin rash, fatigue, and diarrhea | [7]       |

## **Experimental Protocols General Workflow for Key In Vitro Assays**



Click to download full resolution via product page

Caption: General workflow for in vitro evaluation of Lixumistat.

## Measurement of Oxygen Consumption Rate (OCR)



This protocol is a general guide for measuring OCR in cultured cells using a Seahorse XF Analyzer to assess the inhibitory effect of Lixumistat on mitochondrial respiration.

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- Lixumistat Treatment: Treat cells with varying concentrations of Lixumistat for the desired duration.
- Assay Preparation: A day prior to the assay, hydrate the sensor cartridge in Seahorse XF
  Calibrant at 37°C in a non-CO2 incubator. On the day of the assay, replace the cell culture
  medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g.,
  glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO2 incubator for 1 hour.
- Seahorse XF Analyzer Measurement: Load the prepared sensor cartridge and cell plate into the Seahorse XF Analyzer. Program the instrument to perform cycles of mixing, waiting, and measuring to determine the basal OCR.
- Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the dose-dependent effect of Lixumistat on basal and maximal respiration.

### **Western Blot for AMPK Activation**

This protocol provides a general method for detecting the phosphorylation of AMPK, a marker of its activation, in response to Lixumistat treatment.

- Cell Lysis: Following treatment with Lixumistat, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, Thr172)



overnight at 4°C.

- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK or a loading control (e.g., β-actin).

### Conclusion

Lixumistat is a potent, next-generation biguanide that targets the fundamental metabolic process of oxidative phosphorylation. Its ability to activate AMPK and modulate cellular metabolism provides a strong rationale for its development in oncology and fibrotic diseases. The promising results from early clinical trials, particularly in advanced pancreatic cancer, highlight its potential to address significant unmet medical needs. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this novel metabolic inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells Lim Translational Cancer Research [tcr.amegroups.org]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Strategy to Preserve and Assess Oxygen Consumption in Murine Tissues [mdpi.com]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]



- 6. mdpi.com [mdpi.com]
- 7. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- To cite this document: BenchChem. [Lixumistat (IM156): A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569871#im156-lixumistat-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com